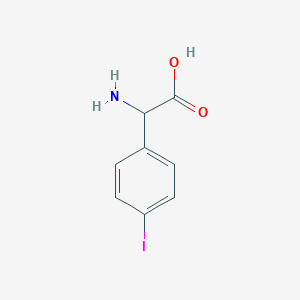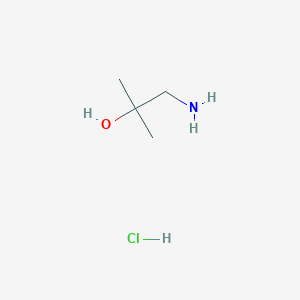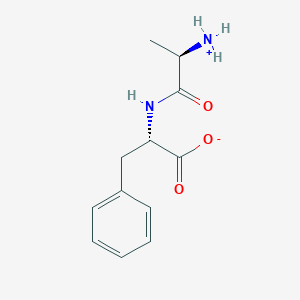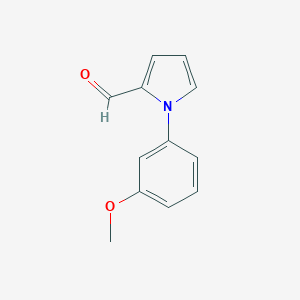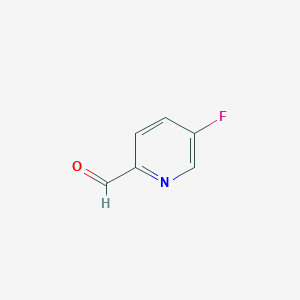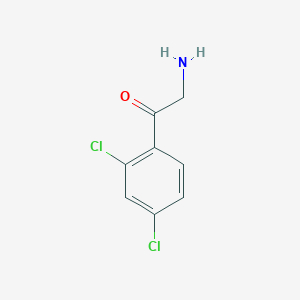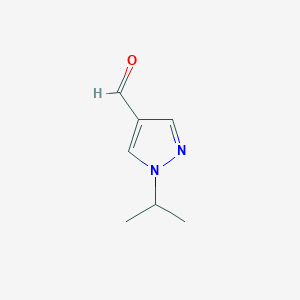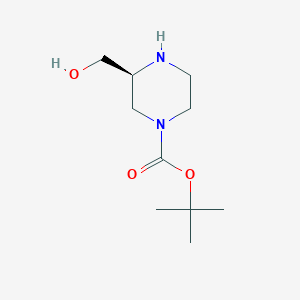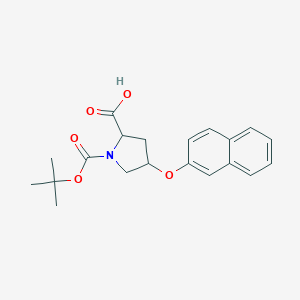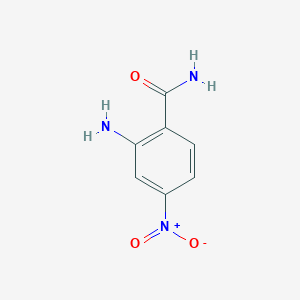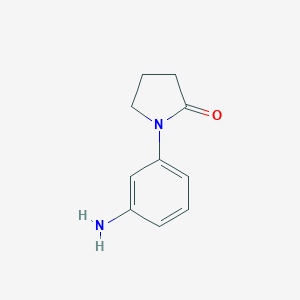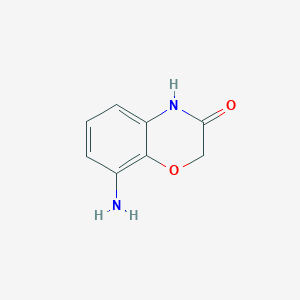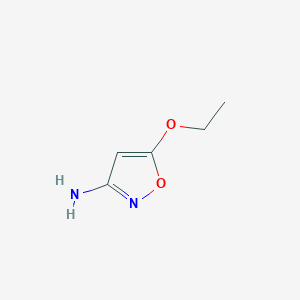
2-Amino-5-phenylpentanoic acid
Descripción general
Descripción
2-Amino-5-phenylpentanoic acid, also known as 5-phenyl-L-norvaline, is a compound with the molecular formula C11H15NO2 . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-phenylpentanoic acid consists of a phenyl group attached to a pentanoic acid backbone with an amino group at the second carbon . The compound has a molecular weight of 193.24 g/mol .Physical And Chemical Properties Analysis
2-Amino-5-phenylpentanoic acid has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 . The compound is typically a white to off-white powder or crystals .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Enantiomerically Pure Compounds
2-Amino-5-phenylpentanoic acid, particularly its S-enantiomer, is used in pharmaceutical research to develop enantiomerically pure compounds. The chirality of this amino acid can influence the pharmacodynamics and pharmacokinetics of potential medications .
Material Science: Polymer Synthesis
This compound serves as a monomer in the synthesis of novel polymers. Its phenyl group can contribute to the rigidity and thermal stability of the resulting material, making it valuable for high-performance applications .
Chemical Synthesis: Chiral Building Blocks
In chemical synthesis, 2-Amino-5-phenylpentanoic acid is a chiral building block for the preparation of complex molecules. Its use can lead to the discovery of new synthetic pathways and the creation of structurally diverse molecules .
Biochemistry: Enzyme Inhibition Studies
Researchers utilize 2-Amino-5-phenylpentanoic acid in enzyme inhibition studies to understand the mechanism of action of certain enzymes and to design inhibitors that can regulate their activity .
Neuroscience: Neurotransmitter Precursors
The compound is explored as a precursor for neurotransmitters in neuroscience research. It may help in studying neurological pathways and disorders related to neurotransmitter imbalances .
Medicinal Chemistry: Drug Design
It plays a role in medicinal chemistry for drug design, especially in the development of peptide-based drugs. Its incorporation into peptides can enhance their stability and efficacy .
Agricultural Chemistry: Plant Growth Regulators
Lastly, in agricultural chemistry, this amino acid derivative is being studied for its potential use as a plant growth regulator, which could lead to improved crop yields and stress resistance in plants .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347674 | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylpentanoic acid | |
CAS RN |
2046-19-7, 34993-02-7, 36061-08-2 | |
| Record name | NSC167401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-2-Amino-5-phenyl-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Amino-5-phenylpentanoic acid acts as an inhibitor of ATP:L-methionine S-adenosyltransferase (MAT), an enzyme crucial for the synthesis of S-adenosyl-L-methionine (SAM). [] SAM is a vital molecule involved in numerous cellular processes, including methylation reactions and polyamine biosynthesis. By inhibiting MAT, App disrupts the production of SAM, potentially leading to a cascade of downstream effects on various metabolic pathways. []
A: The presence of the phenyl group in App significantly enhances its inhibitory potency against MAT, particularly in the liver enzyme. [] Studies have shown that derivatives with electron-withdrawing substituents on the phenyl ring exhibit even greater inhibitory activity. [] This suggests that the phenyl group's electronic properties are crucial for interaction with the enzyme's active site. Furthermore, the size and hydrophobicity of the phenyl group are essential for the biological activity of AM-toxins, cyclic peptides containing App. Replacing App with L-phenylalanine, which has a smaller side chain, drastically reduces the toxicity of the analog. [, ]
A: Yes, App can be synthesized asymmetrically through the hydrogenation of cyclic dehydrodipeptides containing a dehydro-App residue. [, , ] This method exploits the chiral environment of the cyclic dipeptide to direct the hydrogenation process, yielding optically pure L-App after hydrolysis. [] This approach provides a valuable tool for obtaining enantiomerically pure amino acids for various applications.
A: App serves as a crucial building block in the synthesis of biologically active peptides, particularly AM-toxins. [, , , ] These cyclic tetrapeptides, produced by certain fungi, exhibit potent host-specific toxicity towards plants, making them valuable tools for studying plant-pathogen interactions. [, , , ]
A: AM-toxin II, a well-studied AM-toxin, contains App as one of its constituent amino acids. [, , ] The specific sequence and conformation of amino acids in AM-toxin II, including App, are crucial for its biological activity. [, , ] Modifying the amino acid sequence, such as replacing App with L-phenylalanine or substituting dehydroalanine with α-hydroxyalanine, significantly diminishes or abolishes the toxin's activity. [, , ] This highlights the importance of App and its position within the cyclic peptide structure for the toxin's function.
A: Yes, racemic mixtures of App can be resolved using enzymatic methods. Acylase can selectively hydrolyze the acetyl group from acetyl-DL-App, yielding L-App and leaving the D-enantiomer untouched. [] This approach allows for the efficient separation and isolation of enantiomerically pure L-App, which is particularly important for its applications in peptide synthesis and other areas where chiral purity is critical.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

